molecular formula C25H27N5O3S B2496807 2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 1358545-29-5

2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide

Cat. No. B2496807
CAS RN: 1358545-29-5
M. Wt: 477.58
InChI Key: FGPKQCFVCOPVEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[4,3-d]pyrimidin-4(5H)-yl derivatives, including molecules similar to the one , often involves multi-step reactions that include cyclization, alkylation, and condensation processes. These synthetic routes are designed to introduce various functional groups that can affect the molecule's physical, chemical, and biological properties. For instance, Al-Sanea et al. (2020) discuss the design and synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives with potential anticancer activities, highlighting a five-step synthesis using methyl 3-methoxy-5-methylbenzoate as a key intermediate (Al-Sanea et al., 2020).

Molecular Structure Analysis

The molecular structure of pyrazolo[4,3-d]pyrimidin derivatives is characterized by their fused pyrimidine and pyrazole rings, which contribute to the molecule's rigidity and influence its interaction with biological targets. The presence of substituents, such as the ethyl, methyl, and phenethyl groups, further affects the molecule's conformation and electronic distribution, impacting its biological activity and solubility. Studies like those by Rahmouni et al. (2014) on isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives provide insights into the structural nuances of these compounds (Rahmouni et al., 2014).

Chemical Reactions and Properties

Pyrazolo[4,3-d]pyrimidin-4(5H)-yl derivatives undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on the nature of their substituents. These reactions can be exploited to further modify the chemical structure and introduce new functional groups that can modulate the compound's chemical and biological properties. For example, the synthesis of novel isoxazolines and isoxazoles through [3+2] cycloaddition demonstrates the reactivity of these compounds and their potential for further chemical transformations (Rahmouni et al., 2014).

Scientific Research Applications

Synthesis and Biological Evaluation

This compound is involved in the synthesis of novel heterocyclic compounds. For instance, Rahmouni et al. (2014) discussed the synthesis of new isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through cycloaddition reactions, showcasing its utility in creating diverse chemical structures (Rahmouni et al., 2014).

Anticancer Activity

Al-Sanea et al. (2020) attached different aryloxy groups to C2 of the pyrimidine ring in similar compounds, revealing potential anticancer activity against various cancer cell lines (Al-Sanea et al., 2020). Rahmouni et al. (2016) synthesized a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, examining their cytotoxic and anti-5-lipoxygenase activities, indicating their potential as anticancer agents (Rahmouni et al., 2016).

Neuroinflammation Imaging

Damont et al. (2015) synthesized novel pyrazolo[1,5-a]pyrimidines, closely related to this compound, and evaluated them for binding to the translocator protein 18 kDa (TSPO), a biomarker of neuroinflammatory processes. This application is crucial in neuroinflammation PET imaging (Damont et al., 2015).

Antitumor Evaluation

El-Morsy et al. (2017) synthesized derivatives of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and evaluated their antitumor activity against human breast adenocarcinoma cell lines, identifying several derivatives with mild to moderate activity (El-Morsy et al., 2017).

properties

IUPAC Name

2-[1-ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-4-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3S/c1-4-30-23-22(17(2)27-30)29(16-21(31)26-19-11-8-12-20(15-19)34-3)25(33)28(24(23)32)14-13-18-9-6-5-7-10-18/h5-12,15H,4,13-14,16H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPKQCFVCOPVEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CCC3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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